Sodium Methyl 2-Sulfolaurate
Description
Contextual Significance in Contemporary Chemical Science
In the landscape of modern chemical science, Sodium Methyl 2-Sulfolaurate is gaining prominence, particularly in the realm of "green" and sustainable chemistry. researchgate.net Its derivation from renewable vegetable oils positions it as a more environmentally friendly alternative to some traditional petroleum-based surfactants. sci-hub.se Researchers are actively exploring its utility in various applications, from personal care products to advanced industrial processes like emulsion polymerization. smolecule.combuct.edu.cn
The compound's excellent surface activity is a key area of investigation. Studies have demonstrated its ability to significantly lower the surface tension of aqueous solutions. This property is fundamental to its role as a detergent, emulsifier, and foaming agent. cosmileeurope.eu Furthermore, its stability in hard water and a broad pH range (4-9) enhances its versatility in diverse chemical environments. inci.guideresearchgate.net
Interactive Table: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4016-21-1 | nih.gov |
| Molecular Formula | C13H25NaO5S | nih.gov |
| Molecular Weight | 316.39 g/mol | nih.gov |
| IUPAC Name | sodium;1-methoxy-1-oxododecane-2-sulfonate | nih.gov |
| Critical Micelle Concentration (CMC) | 13.20 mmol/L (at 28 °C) | buct.edu.cn |
| Hydrophile-Lipophile Balance (HLB) | 14.7 | buct.edu.cn |
| Krafft Point | Below 0 °C | buct.edu.cn |
Historical Development and Evolution of Research on Sulfolaurate-type Compounds
The journey of sulfolaurate-type compounds, specifically α-sulfo fatty acid esters (α-MES), began in the 1950s with foundational research. researchgate.netresearchgate.net However, it wasn't until the 1980s that they were recognized as a distinct class of surfactants. researchgate.netresearchgate.net Early development was not without its challenges, as technical hurdles initially created hesitation within the detergent industry. researchgate.netresearchgate.net
The 1960s and 1970s saw the publication of early papers detailing methods for producing fatty acid methyl esters and their derivatives, along with studies on the properties of pure MES components. chemagent.su A significant focus of this era was on developing processes to produce light-colored MES. chemagent.su The 1990s marked a shift towards exploring the application of MES in various detergent formulations. chemagent.su Over five decades of extensive research and development have addressed the initial technical challenges, leading to the broader acceptance of α-MES. sci-hub.se
The development of synthetic surfactants after World War II, in general, revolutionized the cleaning products industry, offering superior performance compared to traditional soaps. ulprospector.com The evolution of surfactants continued with a trend towards sulfate-free options, where compounds like this compound have found a prominent role. ulprospector.com
Scope of Academic Inquiry and Identification of Research Frontiers for this compound
Current academic inquiry into this compound is multifaceted, spanning its synthesis, characterization, and application. A common synthesis route involves the esterification of lauric acid with methanol (B129727), followed by sulfonation using an agent like chlorosulfonic acid, and finally, neutralization. buct.edu.cn Key process parameters that are often investigated include the molar ratios of reactants and reaction times to optimize yield and purity. buct.edu.cn
Detailed Research Findings:
A study published in the Journal of Beijing University of Chemical Technology detailed a successful synthesis of this compound (referred to as C12-MES). buct.edu.cn The researchers achieved a product with over 80% purity by using a molar ratio of methyl ester to chlorosulfonic acid of 1:1.2 and an aging time of 60 minutes. buct.edu.cn This research also highlighted its effectiveness as an emulsifier in acrylate (B77674) emulsion polymerization, producing stable emulsions with latex particle diameters between 100 and 200 nm. buct.edu.cn
Another area of active research is its application in enhanced oil recovery (EOR). Studies have synthesized and characterized the compound for its ability to reduce the interfacial tension between oil and water, a critical factor in mobilizing oil trapped in reservoirs. One investigation reported that this compound exhibits notable thermal stability, which is advantageous for high-temperature reservoir conditions.
Research Frontiers:
The primary research frontiers for this compound and related α-MES surfactants include:
Process Optimization: Developing more efficient and environmentally benign synthesis methods remains a key objective. This includes exploring alternative sulfonating agents and optimizing reaction conditions to minimize byproducts. smolecule.com
Performance in Complex Formulations: Investigating the synergistic effects of this compound when blended with other surfactants is an ongoing area of study. smolecule.com Understanding these interactions is crucial for creating high-performance, mild, and cost-effective formulations. cosmileeurope.eu
Novel Applications: Beyond personal care and detergents, researchers are exploring its potential in areas like agricultural formulations as a dispersing agent and in other specialized chemical processes.
Addressing Impurities: The presence of by-products like methanol from the synthesis process is a concern that has led to regulatory scrutiny in some regions. maha.asia Research into purification techniques and alternative synthesis routes that avoid such impurities is a critical frontier.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
4016-21-1 |
|---|---|
Molecular Formula |
C13H25NaO5S |
Molecular Weight |
316.39 g/mol |
IUPAC Name |
sodium;1-methoxy-1-oxododecane-2-sulfonate |
InChI |
InChI=1S/C13H26O5S.Na/c1-3-4-5-6-7-8-9-10-11-12(13(14)18-2)19(15,16)17;/h12H,3-11H2,1-2H3,(H,15,16,17);/q;+1/p-1 |
InChI Key |
DNCZMGOTDKJANE-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCC(C(=O)OC)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCC(C(=O)OC)S(=O)(=O)[O-].[Na+] |
Other CAS No. |
4016-21-1 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for Sodium Methyl 2 Sulfolaurate
Established Synthetic Pathways and Mechanistic Investigations
The traditional synthesis of Sodium Methyl 2-Sulfolaurate is a well-documented process involving the conversion of lauric acid into its methyl ester, which is then sulfonated and neutralized to yield the final product.
The initial step in the synthesis is the esterification of lauric acid with methanol (B129727) to produce methyl laurate. jseejournal.com This reaction is typically catalyzed by an acid. Studies have investigated various catalysts to optimize this process, including methanesulfonic acid (MSA) and different Brønsted acid ionic liquids. jseejournal.comresearchgate.netroyalsocietypublishing.org The efficiency of the esterification is influenced by several factors, including the molar ratio of methanol to lauric acid, reaction temperature, reaction duration, and the amount of catalyst used. researchgate.netroyalsocietypublishing.org An excess of methanol is generally used to drive the reaction towards a higher conversion rate of lauric acid to methyl laurate. royalsocietypublishing.org
Research has identified optimal conditions for this reaction. For instance, using the ionic liquid [Hnmp]HSO₄ as a catalyst, a lauric acid conversion of 98.58% was achieved. royalsocietypublishing.org Another study using AFS catalyst reported a 99.8% conversion rate. researchgate.net
Table 1: Optimal Conditions for Lauric Acid Esterification
| Catalyst | Methanol:Lauric Acid Molar Ratio | Temperature | Time | Lauric Acid Conversion | Source(s) |
|---|---|---|---|---|---|
| [Hnmp]HSO₄ | 7.68 : 1 | 70°C | 2.27 h | 98.58% | royalsocietypublishing.org |
| AFS | 6 : 1 | - | 1.5 h | 99.8% | researchgate.net |
| MSA | 5 : 1 | 70°C | 1 h | 97.5% | jseejournal.com |
| H4SiW/MIL-100(Fe) | 12 : 1 | 160°C | 4 h | >60% (after 11 cycles) | biointerfaceresearch.com |
A primary commercial method for producing this compound involves the sulfonation of the methyl laurate intermediate with sulfur trioxide (SO₃). jseejournal.com This reaction is typically performed in a falling-film reactor to effectively manage heat removal. smolecule.com The mechanism proceeds through the formation of an initial 1:1 adduct between methyl laurate and SO₃, which then reacts with a second SO₃ molecule to form a 2:1 adduct. smolecule.com This intermediate subsequently rearranges to yield methyl 2-sulfolauric acid. smolecule.com
The reaction is carefully controlled, with key parameters including a reaction temperature of approximately 80-90°C and a molar ratio of SO₃ to methyl laurate between 1.2:1 and 1.6:1. researchgate.netgoogle.com A significant challenge in this process is the intense coloration that occurs, which is attributed to the oxidation of the alkyl chain by SO₃. researchgate.net This necessitates a subsequent bleaching stage to obtain a commercially viable product. researchgate.netechemi.com
An alternative sulfonating agent to sulfur trioxide is chlorosulfonic acid (ClSO₃H). buct.edu.cnsmolecule.com This method is also employed in both laboratory and industrial synthesis. buct.edu.cnresearchgate.netpatsnap.com The process involves the direct reaction of methyl laurate with chlorosulfonic acid. smolecule.com Studies have shown that target products with over 80% C₁₂-MES (this compound) can be obtained using a molar ratio of methyl ester to chlorosulfonic acid of 1:1.2, followed by an aging time of 60 minutes. buct.edu.cnbuct.edu.cn
Table 2: Comparison of Sulfonation Agents
| Sulfonating Agent | Typical Molar Ratio (Agent:Ester) | Reaction Temperature | Key Features/Challenges | Source(s) |
|---|---|---|---|---|
| Sulfur Trioxide (SO₃) | 1.2:1 to 1.6:1 | 80-90°C | Common commercial method; requires falling-film reactor; causes product coloration. | researchgate.netgoogle.comechemi.com |
| Chlorosulfonic Acid (ClSO₃H) | 1.2:1 to 1.5:1 | 60-70°C | Alternative method; can achieve high product yield. | buct.edu.cnbuct.edu.cnresearchgate.net |
Following the sulfonation step, the resulting acidic intermediate, methyl 2-sulfolauric acid, is neutralized to form the final sodium salt. buct.edu.cnjseejournal.comsmolecule.com This is typically accomplished using an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). smolecule.comscielo.br
A critical parameter in this stage is the precise control of pH. To prevent the saponification (hydrolysis) of the methyl ester group, the pH is carefully maintained within a specific range, reported as either 4.0-6.5 or 8.5-9.0. smolecule.com Industrial processes often employ continuous loop reactors or continuous stirred-tank reactors (CSTRs) equipped with in-line pH monitoring to ensure consistency. smolecule.com After neutralization, further processing steps such as flash evaporation may be used to remove residual methanol and reduce the water content, yielding the final product in paste or powder form. smolecule.com
Table 3: Critical Parameters for Neutralization
| Parameter | Typical Range/Value | Purpose | Source(s) |
|---|---|---|---|
| Neutralizing Agent | Sodium Hydroxide (NaOH), Sodium Carbonate (Na₂CO₃) | To form the sodium salt. | smolecule.comscielo.br |
| pH | 4.0 - 6.5 or 8.5 - 9.0 | To prevent hydrolysis/saponification of the ester group. | smolecule.com |
| Temperature | 45 - 65°C | To control the reaction rate and limit hydrolysis. | smolecule.com |
| Reactor Type | Continuous Loop Reactor, CSTR | To ensure consistent mixing and pH control. | smolecule.com |
Novel Synthetic Approaches and Catalyst Development
In response to a growing demand for sustainable and environmentally friendly chemical processes, research has explored the use of renewable feedstocks and alternative precursors for the synthesis of this compound and related compounds.
The conventional synthesis already relies on lauric acid, which is primarily sourced from renewable vegetable oils like coconut and palm kernel oil. smolecule.com Further innovations have focused on utilizing other non-edible or waste oils. For example, a new surfactant, sodium methyl ester sulfonate (SMES), has been synthesized using ricinoleic acid methyl ester derived from castor oil. scielo.brscielo.br Castor oil is a non-edible, low-cost, and renewable agricultural resource, making it an attractive alternative feedstock. scielo.brscielo.brnih.gov
The synthesis process involves reacting ricinoleic acid methyl ester (RAME), obtained from castor oil, with a sulfonating agent like chlorosulfonic acid. scielo.brscielo.br The resulting product is then neutralized. scielo.brscielo.br This approach aligns with green chemistry principles by utilizing a renewable, non-food-competing raw material to produce valuable surfactants. smolecule.comscielo.brelsevierpure.com
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is increasingly being guided by the principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. Key areas of focus include the use of renewable feedstocks, the development of more efficient reaction pathways, and the reduction of waste.
Traditional synthesis of this compound involves the sulfonation of methyl laurate, which is derived from lauric acid. Lauric acid itself is often sourced from renewable vegetable oils such as coconut oil and palm kernel oil. The sulfonation is typically carried out using agents like sulfur trioxide (SO3) or chlorosulfonic acid, followed by neutralization. buct.edu.cn The use of SO3 is considered a greener alternative to chlorosulfonic acid as it generates fewer hazardous byproducts.
Modern advancements in green chemistry have led to the exploration of alternative feedstocks and reaction technologies to further improve the sustainability of this compound production. For instance, research has demonstrated the successful use of waste cooking oil as a renewable feedstock. smolecule.com This approach not only utilizes a waste stream but also avoids the use of virgin edible oils.
Furthermore, innovative technologies are being employed to enhance reaction efficiency and reduce energy consumption. Microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields. In one study, the microwave-assisted transesterification-sulfonation of palm oil yielded up to 98.68% of the desired methyl ester sulfonate. ugm.ac.id Another promising technology is the use of falling-film microreactors. These reactors offer enhanced heat and mass transfer, leading to faster reaction times and higher product purity. A study utilizing a falling-film microreactor for the sulfonation of methyl esters reported achieving an 86.3% concentration of the active α-MES component with only a 1.2% formation of the undesirable disalt byproduct. researchgate.net
The following table summarizes and compares different synthesis approaches for this compound, highlighting the application of green chemistry principles.
Table 1: Comparison of Synthesis Methods for this compound Incorporating Green Chemistry Principles
| Synthesis Approach | Feedstock | Key Green Chemistry Principles Applied | Reported Yield/Efficiency | Reference |
|---|---|---|---|---|
| Conventional Method | Lauric Acid (from Coconut/Palm Oil) | Use of renewable feedstock. | >80% | buct.edu.cn |
| Greener Conventional Method | Methyl Laurate | Use of less hazardous reagents (SO3 vs. Chlorosulfonic Acid). | Not specified | |
| Microwave-Assisted Synthesis | Palm Oil | Energy efficiency (reduced reaction time), use of renewable feedstock. | 98.68% yield | ugm.ac.id |
| Microwave-Assisted Synthesis | Waste Cooking Oil | Use of waste/renewable feedstock, energy efficiency. | 48.06% yield | researchgate.netsciencetechindonesia.com |
| Falling-Film Microreactor Synthesis | Hydrogenated Palm Oil Methyl Esters | Process intensification, reduced reaction time, higher product purity, reduced byproducts. | 86.3% α-MES concentration, 1.2% disalt | researchgate.net |
Chemical Derivatization for Enhanced Analytical Profiling
The analytical profiling of surfactants like this compound, particularly using techniques such as gas chromatography (GC), presents challenges due to their inherent low volatility. nih.gov Chemical derivatization is a crucial step to overcome these limitations by converting the non-volatile surfactant into a more volatile and thermally stable derivative suitable for GC analysis. research-solution.comgcms.cz
Strategies for Modifying Functional Groups for Chromatographic Analysis
The primary goal of derivatization in the context of analyzing this compound is to modify its polar functional groups, namely the sulfonate group and the carboxylate group of the parent lauric acid. These modifications reduce the compound's polarity and increase its volatility. mdpi.com
Several derivatization strategies are employed for compounds with similar functional groups, such as fatty acids and other sulfonated compounds:
Esterification: This is a common method for derivatizing carboxylic acids. In the case of analyzing the fatty acid component of this compound, it would be converted to its methyl ester (Fatty Acid Methyl Ester or FAME). Reagents like boron trichloride-methanol (BCl3-methanol) or methanolic hydrogen chloride are often used for this purpose. mdpi.com This strategy is particularly useful for analyzing the fatty acid profile of the surfactant.
Silylation: This technique involves replacing the active hydrogen in the hydroxyl and carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group. Silylation reduces polarity and hydrogen bonding, leading to a more volatile and stable derivative. gcms.cz Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. thescipub.com
Alkylation: This method involves adding an alkyl group to the active hydrogen of a functional group. For carboxylic acids, this results in the formation of esters. libretexts.org
Derivatization of the Sulfonate Group: A specific method for the analysis of sulfoxylated methyl esters involves derivatization with trimethylorthoacetate (TMOA). This one-step reaction yields derivatized sulfonic esters that are amenable to GC-MS analysis, allowing for the identification of isomers and minor components. researchgate.net
The choice of derivatization reagent and method depends on the specific analytical goals, such as quantifying the parent compound or identifying its isomers and byproducts. gcms.cz
Impact of Derivatization on Compound Volatility and Detectability
The process of derivatization has a significant impact on the volatility and detectability of this compound and similar compounds during chromatographic analysis. By converting the polar functional groups into less polar and more stable derivatives, the following improvements are achieved:
Increased Volatility: The primary benefit of derivatization for GC analysis is the increase in the vapor pressure of the analyte, allowing it to be readily transported through the GC column at reasonable temperatures without thermal decomposition. research-solution.com For instance, the conversion of a carboxylic acid to its methyl ester significantly increases its volatility.
Improved Peak Shape: The reduction in polarity and hydrogen bonding through derivatization minimizes interactions between the analyte and the stationary phase of the GC column. This leads to sharper, more symmetrical peaks, which are essential for accurate quantification. research-solution.com
Enhanced Detectability: Derivatization can introduce specific chemical groups that enhance the response of the detector. For example, the introduction of halogenated groups through acylation can significantly improve the sensitivity of an electron capture detector (ECD). research-solution.com For mass spectrometry (MS) detection, derivatization can lead to the formation of characteristic fragment ions that aid in the identification and quantification of the analyte. researchgate.net
The following table provides an overview of how different derivatization strategies can impact the analytical characteristics of compounds similar to this compound.
Table 2: Impact of Derivatization on the Analytical Characteristics of Sulfonated Fatty Acid Derivatives
| Derivatization Strategy | Reagent Example | Impact on Volatility | Impact on Detectability | Chromatographic Improvement | Reference |
|---|---|---|---|---|---|
| Esterification (Methylation) | BCl3-Methanol | Significantly Increased | Improved for FID; allows for FAME analysis | Enables GC analysis of fatty acid component | mdpi.com |
| Silylation | MSTFA | Significantly Increased | Enhanced for FID and MS | Reduces peak tailing, improves peak shape | gcms.czthescipub.com |
| Acylation (with fluorinated groups) | Perfluoroacid Anhydrides | Increased | Significantly enhanced for ECD | Improves stability and volatility | research-solution.com |
| Sulfonate Derivatization | Trimethylorthoacetate (TMOA) | Increased | Allows for GC-MS analysis of isomers | Enables detailed structural analysis | researchgate.net |
Physicochemical Behavior and Aggregation Phenomena of Sodium Methyl 2 Sulfolaurate
Surface Activity and Interfacial Phenomena
The amphiphilic nature of Sodium Methyl 2-Sulfolaurate, possessing both a hydrophobic hydrocarbon tail and a hydrophilic sulfonate group, drives its surface-active properties in aqueous systems. This section details the critical micelle concentration (CMC), the factors influencing it, and the mechanisms by which this surfactant reduces interfacial tension.
Determination of Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental parameter that indicates the concentration at which surfactant molecules begin to aggregate into micelles. For this compound, the CMC has been determined using various techniques, with conductivity titration being a prominent method. Studies have reported a CMC value of 0.45 mM for this compound, highlighting its strong tendency to form micelles.
The determination of CMC can be achieved through several experimental methods:
Tensiometry: This technique involves measuring the surface tension of a solution as a function of surfactant concentration. A distinct break in the plot of surface tension versus concentration indicates the CMC. mdpi.com
Conductometry: By plotting the specific conductivity against the concentration of the ionic surfactant, an inflection point is observed, which corresponds to the CMC.
Fluorometry: This sensitive method utilizes fluorescent probes, such as pyrene, whose fluorescence characteristics change upon partitioning into the hydrophobic core of micelles, allowing for precise CMC determination. nih.gov
Capillary Electrophoresis (CE): This modern technique monitors the change in solution viscosity as the surfactant concentration increases. A significant change in the migration time of an analyte occurs at the CMC. nih.gov
The following table summarizes the reported CMC value for this compound.
| Property | Value | Method | Reference |
| Critical Micelle Concentration (CMC) | 0.45 mM | Conductivity Titration |
Factors Influencing CMC: Temperature, Ionic Strength, and Molecular Structure
The CMC of this compound is not a fixed value but is influenced by several external and internal factors.
Temperature: The effect of temperature on the CMC of ionic surfactants is complex. Generally, as temperature increases from low values, the CMC tends to decrease, reaching a minimum around 25°C. researchgate.net Further increases in temperature can lead to a gradual increase in the CMC. researchgate.net This behavior is attributed to two opposing effects: the decreased hydration of the hydrophilic head group, which favors micellization, and the disruption of the structured water around the hydrophobic tail, which opposes it. mgcub.ac.in
Ionic Strength: The addition of electrolytes, such as sodium chloride (NaCl), significantly impacts the CMC of anionic surfactants like this compound. An increase in ionic strength leads to a decrease in the CMC. orientjchem.org This is because the added ions screen the electrostatic repulsion between the charged head groups of the surfactant molecules, thereby promoting their aggregation at lower concentrations. researchgate.netresearchgate.net For instance, the presence of 1.5% NaCl has been shown to enhance the surface activity of this compound.
Molecular Structure: The molecular architecture of the surfactant itself plays a crucial role in determining its CMC.
Hydrophobic Chain Length: Generally, an increase in the length of the hydrophobic alkyl chain leads to a decrease in the CMC, as a larger hydrophobic portion drives aggregation more strongly. mgcub.ac.inresearchgate.net
Head Group: The nature of the hydrophilic head group also influences the CMC. Ionic surfactants typically exhibit higher CMCs compared to non-ionic surfactants with the same hydrophobic chain length due to electrostatic repulsion between the head groups. mgcub.ac.in
Bulky Groups: The presence of bulky groups in either the hydrophobic or hydrophilic part of the molecule can increase the CMC due to steric hindrance, which makes it more difficult for the molecules to pack into micelles. mgcub.ac.in
Mechanisms of Interfacial Tension Reduction in Aqueous Systems
This compound is highly effective at reducing the interfacial tension between two immiscible phases, such as oil and water. This property is fundamental to its application in various industrial processes, including enhanced oil recovery. semanticscholar.org
The mechanism of interfacial tension reduction involves the adsorption of surfactant molecules at the interface. The amphiphilic nature of this compound causes it to orient itself at the oil-water interface, with its hydrophobic tail extending into the oil phase and its hydrophilic head group remaining in the aqueous phase. This arrangement disrupts the cohesive forces between the water molecules at the surface, leading to a significant decrease in surface tension. semanticscholar.org
Research has demonstrated that this compound can lower the surface tension of aqueous solutions to as low as 38.4 mN/m. scielo.br In the presence of an electrolyte like sodium chloride, its effectiveness is further enhanced, reducing the surface tension to 27.6 mN/m. scielo.br This enhanced performance is due to the increased packing of surfactant molecules at the interface, facilitated by the shielding of electrostatic repulsions by the salt ions. scielo.br
The following table presents data on the surface tension reduction capabilities of this compound.
| Condition | Surface Tension | Reference |
| Without Sodium Chloride | 38.4 mN/m | scielo.br |
| With 1.5% Sodium Chloride | 27.6 mN/m |
Supramolecular Structures and Phase Behavior in Solution
Beyond the formation of simple spherical micelles, this compound can self-assemble into more complex supramolecular structures, including various liquid crystalline phases, depending on factors like concentration and temperature.
Formation of Micellar Aggregates and Premicellar Associates
As the concentration of this compound in an aqueous solution approaches the CMC, individual surfactant molecules (monomers) begin to associate. Below the CMC, the formation of small aggregates, often referred to as premicellar associates (e.g., dimers, trimers), can occur. nih.gov While these premicellar aggregates may exhibit little to no surface activity, their formation is a precursor to the cooperative process of micellization. nih.gov
Above the CMC, the surfactant molecules aggregate to form micelles, which are typically spherical structures with a hydrophobic core composed of the alkyl chains and a hydrophilic shell of sulfonate head groups interacting with the surrounding water. tau.ac.il The formation of micelles is a dynamic equilibrium, with monomers constantly exchanging between the bulk solution and the micelles.
The aggregation behavior is influenced by the molecular structure of the surfactant. For instance, surfactants with longer alkyl chains tend to form larger micelles. tau.ac.il The state of aggregation significantly affects the properties of the solution, including its hydrolytic stability. researchgate.net
Characterization of Liquid Crystalline Phases and Multilamellar Vesicles
At higher concentrations, well above the CMC, surfactants like this compound can form various liquid crystalline phases. ulprospector.commcgill.ca These are ordered structures that exhibit properties of both liquids and solids. The formation of these phases is driven by the hydrophobic effect and the geometric packing of the surfactant molecules. mcgill.ca
Common liquid crystalline phases formed by surfactants in aqueous solutions include:
Hexagonal Phase: Composed of cylindrical micelles packed in a hexagonal array. mcgill.ca
Lamellar Phase: Consists of surfactant bilayers separated by layers of water. ulprospector.commcgill.ca
These lamellar phases can form multilamellar vesicles (MLVs), which are onion-like structures composed of concentric surfactant bilayers with water trapped between them. ulprospector.comwhiterose.ac.uk The formation of these "spherulites" is favored by the use of surfactants with specific molecular geometries, such as those with branched alkyl chains or by blending different types of surfactants. ulprospector.com
The characterization of these supramolecular structures is accomplished through various techniques:
Polarized Light Microscopy: Liquid crystalline phases are birefringent and display characteristic patterns when viewed under polarized light. ulprospector.com Spherulites, for example, often show a "Maltese cross" pattern. nih.gov
Small-Angle X-ray Scattering (SAXS): This technique provides information about the structure and spacing of the aggregated surfactant molecules. Lamellar phases, for instance, exhibit characteristic d-spacing ratios. ulprospector.com
Electron Microscopy: This method allows for the direct visualization of the morphology of the aggregates, such as multilamellar vesicles. ulprospector.com
The ability of this compound to form these structured systems, particularly multilamellar vesicles, is leveraged in various applications, such as in personal care products to provide specific rheological properties and visual effects. google.com
Construction and Interpretation of Pseudoternary Phase Diagrams
Pseudoternary phase diagrams are crucial tools for understanding the phase behavior of multi-component systems, such as those containing this compound, a co-surfactant, oil, and water. scielo.br These diagrams are typically constructed by fixing the ratio of two components, in this case, the surfactant and co-surfactant, and then titrating this mixture with the other components to observe the resulting phases. scielo.brprotocols.io
For this compound (referred to as SMES in some studies), a common experimental setup involves creating a pseudoternary phase diagram with n-heptane as the oil phase, water, and a mixture of this compound and a co-surfactant like n-Hexanol. scielo.br The construction involves a conventional titration method where the oil and the co-surfactant/surfactant mixture are combined, and then water is added incrementally while the sample is homogenized under stirring at a controlled temperature. scielo.br
The interpretation of these diagrams reveals different phase regions. scielo.br A significant region of oil-in-water (o/w) microemulsion, known as a Winsor I type, indicates the surfactant's effectiveness for applications like microemulsion flooding in enhanced oil recovery. scielo.br As the composition changes, a transition to a single-phase region (Winsor IV) can occur, which may progress from an o/w microemulsion to a water-in-oil (w/o) microemulsion through a bicontinuous structure. scielo.br The presence of a large microemulsion area is attributed to the surfactant's molecular packing ratio. scielo.br The ability to form various dispersions, including conventional microemulsions and more complex liquid crystalline structures, highlights the versatility of the surfactant system. scielo.br
The construction of these diagrams is a critical step in developing lipid-based formulations, as it provides insight into the phase behavior between different components and helps in screening for stable self-dispersing systems.
Colloid Chemistry and Dispersion Stability
The colloidal behavior of this compound is fundamental to its function in various applications. This section explores the factors influencing its stability in dispersions and its interactions within mixed surfactant systems.
Influence of Concentration and Environmental Conditions on Colloidal Stability
The stability of colloidal dispersions containing this compound is significantly affected by its concentration and the surrounding environmental conditions, such as the presence of electrolytes. scielo.br Dynamic Light Scattering (DLS) is a technique used to measure the size of micelles, which are aggregates of surfactant molecules. scielo.br
Studies have shown that as the concentration of this compound increases, the hydrodynamic diameter of the micelles also increases, suggesting the aggregation of molecules. scielo.br This linear increase in hydrodynamic diameter with concentration indicates that the micelles are in a state of net repulsion. scielo.br
The presence of electrolytes, such as sodium chloride (NaCl), also plays a crucial role. The addition of NaCl to a this compound solution can lead to a reduction in surface tension beyond what the surfactant can achieve alone. scielo.br For instance, one study reported a surface tension of 38.4 mN/m for a this compound solution, which decreased to 27.6 mN/m with the addition of NaCl. scielo.br This enhanced surface activity in the presence of salt is a key factor in its application in environments with high salinity, such as in enhanced oil recovery. scielo.br
The stability of dispersions is also influenced by temperature and pH. nih.gov While specific data on the effect of a wide range of pH and temperatures on this compound's colloidal stability is not detailed in the provided search results, it is a general principle that these factors can alter the surface charge and interactions of nanoparticles and micelles, thereby affecting their stability. nih.gov
Table 1: Effect of this compound Concentration on Micelle Size
| Surfactant Concentration (mass%) | Hydrodynamic Diameter (nm) |
| 0.5 | Data not available |
| 0.6 | Data not available |
| 0.7 | Data not available |
Synergistic Interactions with Co-surfactants in Mixed Micellar Systems
This compound often exhibits synergistic interactions when combined with other surfactants, leading to enhanced performance compared to the individual components. core.ac.uk This synergy is particularly strong with zwitterionic surfactants and is crucial for many of its applications. core.ac.uk
The interaction between different types of surfactants in a mixed micellar system can be evaluated using theoretical models to analyze micellar mole fractions and activity coefficients. researchgate.net A key parameter is the interaction parameter (β), which, when negative, indicates a synergistic effect. researchgate.net This synergy is often attributed to favorable interactions between the surfactant molecules, such as reduced electrostatic repulsion and optimized packing in the micelles. researchgate.net
For instance, the mixing of anionic surfactants like this compound with zwitterionic surfactants can lead to a more pronounced reduction in surface tension and a lower critical micelle concentration (CMC) than would be expected from an ideal mixture. core.ac.uk The strength of this synergistic interaction depends on the specific co-surfactant used. core.ac.uk
These synergistic effects are beneficial in formulations as they can lead to improved foaming, cleaning, and solubilizing properties. scribd.com The ability of this compound to act as a hydrotrope, solubilizing high active systems, is one of its key functionalities. specialchem.com
Role in the Stabilization of Emulsions and Suspensions
This compound plays a significant role in the stabilization of emulsions (liquid-in-liquid dispersions) and suspensions (solid-in-liquid dispersions). sprouts.comchemicalbook.combuct.edu.cn Its amphiphilic nature allows it to adsorb at the interface between the dispersed and continuous phases, reducing interfacial tension and preventing the coalescence of droplets or the aggregation of particles. ontosight.ai
In emulsion polymerization, for example, this compound has been used as an emulsifier to create stable acrylate (B77674) emulsions. buct.edu.cn The resulting latex particles were found to be in the range of 100 to 200 nm with low polydispersity, indicating good stability. buct.edu.cn
The stability of emulsions and suspensions is a complex phenomenon influenced by factors such as particle size, the viscosity of the continuous phase, and the density difference between the phases. lth.se Surfactants like this compound contribute to stability by forming a protective layer around the dispersed particles or droplets. basicmedicalkey.com In emulsions, it is often observed that mixtures of surfactants provide better stability than a single surfactant. basicmedicalkey.com
Table 2: Properties of this compound Relevant to Dispersion Stability
| Property | Value | Reference |
| Hydrophile-Lyophile Balance (HLB) | 14.7 | buct.edu.cn |
| Critical Micelle Concentration (CMC) | 13.20 mmol/L (at 28 °C) | buct.edu.cn |
| Krafft Point | Below 0 °C | buct.edu.cn |
The Hydrophile-Lyophile Balance (HLB) value of 14.7 suggests that this compound is a hydrophilic surfactant, making it a good emulsifier for oil-in-water (o/w) emulsions. buct.edu.cn Its low Krafft point indicates that it remains effective as a surfactant even at low temperatures. buct.edu.cn
Chemical Reactivity, Stability, and Environmental Transformation Pathways
Hydrolysis Mechanisms in Aqueous Solutions
The hydrolytic stability of Sodium Methyl 2-Sulfolaurate, a type of methyl ester sulfonate (MES), is significantly influenced by the conditions of the aqueous solution, including its pH and the aggregation state of the surfactant molecules. researchgate.netnih.gov The hydrolysis of the ester group is a key degradation pathway, and its rate changes distinctly at the critical micelle concentration (CMC), where individual surfactant molecules begin to form organized aggregates known as micelles. researchgate.netnih.gov
The kinetics of hydrolysis for this compound are highly dependent on the pH of the solution. The reaction can be catalyzed by both hydrogen ions (acidic conditions) and hydroxide (B78521) ions (alkaline conditions). researchgate.netnih.gov
Acidic Conditions : Under acidic conditions, the hydrolysis is a hydrogen ion-catalyzed reaction. researchgate.net The rate of this reaction is strongly accelerated by the formation of micelles. researchgate.netnih.gov This acceleration is attributed to the concentration of protons on the surface of the anionic micelles, which increases the localized concentration of the catalyst near the ester group of the surfactant molecules within the micelle. researchgate.net Studies on similar anionic surfactants have shown that this acid-catalyzed pathway involves specific hydrogen ion catalysis. rsc.org
Neutral Conditions : In neutral solutions, the rate of hydrolysis is significantly suppressed by the formation of micelles. researchgate.netnih.gov This inhibitory effect is believed to result from interference by water molecules, which act as the nucleophile in uncatalyzed hydrolysis. nih.gov The organized structure of the micelle may shield the ester group from attack by water. nih.gov
Alkaline Conditions : In alkaline environments, the hydrolysis rate is also suppressed when the surfactant concentration is above the CMC. researchgate.netnih.gov This suppression is caused by the electrostatic repulsion between the negatively charged hydroxide ions (the attacking nucleophiles) and the anionic surface of the micelles. nih.govpsu.edu This repulsion makes it difficult for the hydroxide ions to reach the ester group located within the micellar structure. nih.gov For related ester hydrolysis reactions, the process is typically second-order, but when one reactant (like the hydroxide ion in a buffered or highly concentrated solution) is in large excess, the reaction can follow pseudo-first-order kinetics. uomustansiriyah.edu.iqtcd.ie
The formation of micelles above the critical micelle concentration (CMC) has a profound and dichotomous impact on the hydrolysis rate of this compound. researchgate.netnih.gov
Rate Enhancement (Acidic pH) : In acidic solutions, micelle formation enhances the rate of hydrolysis. researchgate.netnih.gov The anionic micelles attract and bind protons (H+) to their surface, creating a lower local pH in the micellar phase compared to the bulk solution. This concentration of the acid catalyst in proximity to the ester linkage accelerates the hydrolytic cleavage. researchgate.net Research indicates that MES surfactants with longer acyl chains exhibit higher hydrolysis rates above the CMC due to a greater number of bound protons. researchgate.netnih.gov
Rate Inhibition (Alkaline and Neutral pH) : Conversely, micellization inhibits hydrolysis under alkaline and neutral conditions. researchgate.netnih.gov In alkaline solutions, the negatively charged surface of the micelle electrostatically repels the incoming hydroxide anions (OH-), hindering their ability to attack the ester group. nih.gov In neutral solutions, the organized, compact structure of the micelle interferes with the approach of water molecules to the ester linkage. nih.gov For MES surfactants, those with longer acyl chains show lower hydrolysis rates above the CMC in alkaline conditions due to this inhibitory effect. researchgate.netnih.gov
The identity of the counterion associated with the anionic surfactant can influence its hydrolytic stability, particularly in the micellar state. researchgate.netnih.gov The effect is linked to the degree of counterion binding to the micelle. researchgate.net
Studies on methyl ester sulfonates have shown that the rate of acid-catalyzed hydrolysis is affected by the type of counterion present. researchgate.netnih.gov The observed order of hydrolysis rates is:
Sodium > Potassium > Calcium researchgate.netnih.gov
This indicates that the sodium salt of the methyl ester sulfonate is the least stable to hydrolysis under these conditions, while the calcium salt is the most stable. researchgate.net This difference is related to how effectively the various cations bind to the micellar surface and influence its structure and charge. researchgate.net
Thermal Decomposition Profiles and Molecular Fragments
Thermogravimetric analysis (TGA) is used to determine the thermal stability of this compound by measuring its mass loss as a function of temperature. scielo.br The compound exhibits distinct decomposition stages.
One study identified three main regions of mass loss:
A preliminary loss of 4.4% from ambient temperature up to 100°C, corresponding to the evaporation of weakly bonded water molecules. scielo.br
A sharp mass loss of 27.6% between 100°C and 150°C, indicating the onset of molecular decomposition. scielo.br
A further complex decomposition from 150°C to 500°C. scielo.br
| Temperature Range (°C) | Mass Loss (%) | Attributed Molecular Event/Fragment Loss | Source |
|---|---|---|---|
| Ambient - 100 | 4.4 | Loss of adsorbed water | scielo.br |
| 100 - 150 | 27.6 | Initial molecular decomposition | scielo.br |
| 70 - 500 | 31.2 | Decomposition of sulfonate group and methyl ester chain | scielo.br |
| 70 - 500 | 14.1 | Decomposition of sulfonate group and methyl ester chain |
Environmental Biodegradation and Fate
The environmental fate of a surfactant is largely determined by its biodegradability. This compound is derived from natural fatty acids, which contributes to its favorable environmental profile. gneechem.com
This compound is widely considered to be readily biodegradable. essentialsbycatalina.comtiiips.comspecialchem.com "Ready biodegradability" is a classification for chemicals that pass stringent screening tests, indicating they will undergo rapid and complete breakdown to carbon dioxide, water, and mineral salts in an aerobic environment. cefic-lri.orgeuropa.eu
Studies on methyl ester sulfonates (MES), the class to which this compound belongs, confirm they are readily biodegraded under aerobic conditions. nih.gov
The European Union Ecolabel program also reports the substance as readily biodegradable. ewg.org
Its biodegradability ensures a minimal environmental impact, particularly as it breaks down into simpler components during standard wastewater treatment processes. gneechem.comessentialsbycatalina.com This characteristic makes it a preferred ingredient in "green" or "natural" cleaning and personal care formulations. gneechem.com
Potential for Anaerobic Degradation and Persistence
The anaerobic degradation potential of this compound is a subject of varied findings. According to the European Union Ecolabel program, the substance is reported as not being anaerobically degradable. ewg.org This suggests a potential for persistence in oxygen-depleted environments.
In contrast, computational models provide a different perspective. The EPI Suite™ Biowin7 model, which predicts anaerobic biodegradation probability, estimates a value of 0.5991 for this compound. perflavory.com This model provides a quantitative estimation but is not a direct measure of degradation in real-world anaerobic conditions. The same model predicts a persistence time of 562 hours. perflavory.com
Anaerobic biodegradation is a microbial process that breaks down organic compounds in the absence of molecular oxygen. mdpi.com This process is crucial in environments like lake sediments and some wastewater treatment stages. mdpi.com Compounds that are resistant to anaerobic degradation can accumulate in these environments and serve as chemical tracers of historical release. mdpi.com
Table 1: Anaerobic Biodegradation Data for this compound
| Data Point | Finding | Source |
| EU Ecolabel Assessment | Not anaerobically degradable | ewg.org |
| Biowin7 Model Prediction | Anaerobic Linear Model Probability: 0.5991 | perflavory.com |
| Persistence Time (Model) | 562 hours | perflavory.com |
Characterization of Environmental Degradation Products
This compound is considered to be biodegradable, particularly under aerobic conditions. essentialsbycatalina.comtiiips.com The ultimate degradation of this surfactant in the environment is expected to result in simpler, inorganic compounds. In environmental compartments such as surface waters and landfills, it is anticipated to break down into water, sodium salts, and oxides of carbon and sulfur. industrialchemicals.gov.au
While it is readily biodegradable, it is also noted to be harmful to aquatic life with long-lasting effects. sprouts.comnih.govchemicalbook.com
Table 2: Expected Environmental Degradation Products
| Compound | Expected Degradation Products | Environmental Compartment |
| This compound | Water, Sodium Salts, Oxides of Carbon, Oxides of Sulfur | Surface Waters, Landfill |
Release Pathways and Environmental Compartmentalization
The primary route for this compound to enter the environment is through the wastewater stream. mdpi.comindustrialchemicals.gov.au Its extensive use as a surfactant in a wide range of consumer products, including shampoos, body washes, facial cleansers, and household detergents, leads to its release into sewer systems after use. essentialsbycatalina.comnih.govontosight.ai
Once in the wastewater system, its fate is determined by the level of wastewater treatment. While it is considered biodegradable, improper or incomplete treatment can lead to its release into aquatic environments. essentialsbycatalina.comontosight.ai Due to its surfactant properties and use pattern, the main environmental compartments it is likely to influence are:
Freshwater Environments: Including water bodies and sediments, receiving effluent from wastewater treatment plants or direct discharge. mdpi.com
Marine Environments: As a final sink for many riverine discharges. mdpi.com
Soil: Through the application of sewage sludge from wastewater treatment facilities as agricultural fertilizer. mdpi.com
The compound is noted to be harmful to aquatic life, which underscores the importance of effective wastewater treatment to minimize its concentration in environmental compartments. nih.govchemicalbook.com
Advanced Analytical and Characterization Methodologies for Sodium Methyl 2 Sulfolaurate
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are fundamental in confirming the molecular identity and quantifying the presence of specific functional groups within the Sodium Methyl 2-Sulfolaurate molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to verify the successful sulfonation at the alpha (α) position of the methyl laurate backbone.
Research Findings: ¹H NMR spectroscopy provides distinct signals that confirm the molecular structure. The presence of a peak in the region of δ 3.8–4.2 ppm is a key indicator of the proton on the α-carbon adjacent to the sulfonate group. Studies on similar methyl ester sulfonates have reported the emergence of a new peak around 3.6 ppm, which confirms the synthesis of the methyl ester sulfonate. researchgate.net The signals for the terminal methyl group of the lauryl chain typically appear as a triplet around 0.88 ppm, while the numerous methylene (B1212753) (CH₂) groups of the alkyl chain produce overlapping signals around 1.2-1.4 ppm. The methyl ester protons give a sharp singlet at approximately 3.7 ppm. aocs.org
¹³C NMR spectroscopy offers a detailed map of the carbon skeleton. The chemical shifts are spread over a wide range (up to 200 ppm), allowing for the distinct identification of nearly every carbon atom. libretexts.org The carbonyl carbon of the ester group is typically found far downfield (around 175 ppm). The carbon atom attached to the sulfonate group (α-carbon) is also significantly shifted. The carbons of the long alkyl chain resonate in the upfield region of the spectrum. bch.ro
Below is a table of expected ¹H and ¹³C NMR chemical shifts for this compound based on typical values for fatty acid methyl esters and related sulfonated compounds.
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Terminal CH₃ | ~0.88 (triplet) | ~14 |
| -(CH₂)ₙ- | ~1.2-1.4 (multiplet) | ~22-34 |
| CH₂-α to Ester | ~2.35 (triplet) | ~34 |
| CH-SO₃ | ~3.6-4.2 (multiplet) | ~60-70 |
| O-CH₃ (Ester) | ~3.7 (singlet) | ~52 |
| C=O (Ester) | - | ~175 |
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the key functional groups present in this compound, providing rapid and reliable confirmation of its chemical identity.
Research Findings: The most characteristic vibrations observed in the FTIR spectrum of this compound are those associated with the sulfonate group (SO₃). Strong absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bond are typically found in the regions of 1043-1173 cm⁻¹ and around 1357 cm⁻¹. researchgate.netnih.gov Specifically, a strong peak indicating the sulfonate group has been identified at 1158 cm⁻¹. nih.gov
The presence of the ester group is confirmed by the C=O stretching vibration, which appears as a strong band. The long hydrocarbon chain gives rise to characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes of the methyl (CH₃) and methylene (CH₂) groups are observed in the 2850-2960 cm⁻¹ region. researchgate.net A peak at 1436 cm⁻¹ corresponding to the O-CH₃ group further confirms the methyl ester structure. researchgate.net The hydrophilic nature of the molecule can be indicated by a broad O-H stretching band around 3455 cm⁻¹ due to sorbed water. nih.gov
The following table summarizes the characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3455 | O-H Stretching (broad) | Sorbed Water |
| 2955, 2873 | C-H Asymmetric & Symmetric Stretching | -CH₃ |
| 2924, 2854 | C-H Asymmetric & Symmetric Stretching | -CH₂- |
| ~1735 | C=O Stretching | Ester |
| 1455 | C-H Bending | -CH₃ |
| ~1436 | O-CH₃ Bending | Methyl Ester |
| ~1357 | S=O Asymmetric Stretching | Sulfonate (-SO₃) |
| 1158-1173 | S=O Asymmetric Stretching | Sulfonate (-SO₃) |
| 1043-1118 | S=O Symmetric Stretching | Sulfonate (-SO₃) |
Raman Spectroscopy for Compositional and Structural Analysis
Raman spectroscopy serves as a complementary vibrational spectroscopic technique to IR and FTIR, offering distinct advantages for analyzing the structure of surfactants, particularly in aqueous solutions.
Research Findings: Raman spectroscopy is highly sensitive to the vibrations of the non-polar hydrocarbon backbone of this compound. The analysis of anionic surfactants by Raman spectroscopy reveals characteristic bands related to the alkyl chain and the polar head group. Skeletal -C-C- stretching vibrations are prominent in the 1000-1150 cm⁻¹ region. crimsonpublishers.com A peak around 1430-1440 cm⁻¹ is typically assigned to the δ(CH₂) scissoring or deformation mode of the methylene groups in the alkyl chain. crimsonpublishers.comresearchgate.net
The sulfonate group also gives rise to characteristic Raman signals. For instance, in sodium lauryl sulfate (B86663), a related anionic surfactant, a band at 1290 cm⁻¹ has been attributed to the -SO₄ stretch. crimsonpublishers.com For alkyl sulfonates, characteristic stretching vibrations associated with the alkyl chain, such as -CH₂- or -CH₃, are observed around 1456 cm⁻¹. rsc.org The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes, as some bands may be strong in one technique and weak or absent in the other. thermofisher.com
The table below lists key Raman bands observed for anionic surfactants like this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Component |
| 1000-1150 | -C-C- Skeletal Stretching | Alkyl Chain |
| ~1290 | -SOₓ Stretching | Sulfonate Group |
| ~1300 | Methylene Twisting Deformation | Alkyl Chain |
| 1430-1460 | δ(CH₂) Scissoring/Deformation | Alkyl Chain |
| 2800-3000 | C-H Stretching | Alkyl Chain |
Chromatographic and Separation Science Methods
Chromatographic techniques are essential for assessing the purity of this compound and for the detection and quantification of unreacted starting materials, by-products, and other trace impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurities (e.g., Methanol)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used to identify and quantify volatile and semi-volatile trace impurities in this compound that could affect its quality and performance.
Research Findings: A primary application of GC-MS in the analysis of this compound is the detection of residual methanol (B129727), a toxic byproduct from the esterification process. Headspace GC-MS is often employed for this purpose, where the volatile analytes in the headspace above the sample are injected into the GC system. This minimizes contamination of the instrument with the non-volatile surfactant matrix. For the analysis of polar analytes like methanol, a polar capillary column, such as a DB-WAX, is typically used. The method can achieve very low detection limits, often below 10 ppm.
Beyond methanol, GC-MS can be used to detect other potential volatile or semi-volatile impurities, such as unreacted starting materials or by-products from side reactions. The mass spectrometer provides definitive identification of the impurities based on their mass spectra and fragmentation patterns. For quantitative analysis of trace-level genotoxic impurities like sulfonate esters, GC coupled with tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode can be utilized for enhanced sensitivity and selectivity. sci-hub.se
The table below details typical GC-MS conditions for the analysis of trace volatile impurities in surfactant samples.
| Parameter | Condition |
| Technique | Headspace (for volatile impurities) or Liquid Injection |
| Column | Polar capillary column (e.g., DB-WAX) or a standard 5% Phenyl Polysiloxane column (e.g., HP-5 MS) |
| Carrier Gas | Helium at a constant flow rate |
| Oven Program | Temperature-programmed to separate analytes based on boiling points |
| Injection Mode | Splitless or Split |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |
Ion Chromatography for Sulfonate Content and Inorganic Ion Analysis
Ion chromatography (IC) is a crucial analytical technique for the characterization of this compound, particularly for quantifying the active sulfonate component and detecting inorganic ions that may be present as by-products or impurities from the synthesis process. This method offers high sensitivity and is well-suited for the analysis of ionic species in aqueous solutions. ijeast.com
The primary applications of ion chromatography in the analysis of this compound include:
Quantification of Sulfonate Content: IC allows for the precise determination of the concentration of the active ingredient, this compound, by separating and quantifying the sulfonate anion. This is essential for quality control and ensuring the product meets specified concentrations.
Analysis of Inorganic By-products: The synthesis of this compound can result in the formation of inorganic salts, such as sodium sulfate, from the neutralization step. Ion chromatography can effectively separate and quantify these inorganic anions (e.g., sulfate, chloride) and cations (e.g., sodium). google.com This is important as the presence of these ions can influence the physicochemical properties and performance of the final product.
Purity Assessment: By identifying and quantifying both the active sulfonate and any inorganic impurities, IC provides a comprehensive assessment of the purity of the this compound product.
A typical IC method involves the use of an anion-exchange column to separate the different anions present in the sample. The separated ions are then detected, often by conductivity measurement. The use of a suppressor column is common to reduce the background conductivity of the eluent and enhance the sensitivity of detection for the analyte ions. ijeast.comgoogle.com
Thermal Analysis and Diffraction Techniques
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric analysis (TGA) is a fundamental technique used to evaluate the thermal stability of this compound. torontech.com This method involves monitoring the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere, typically nitrogen or air. celignis.com The resulting data provides insights into the decomposition patterns and temperature limits of the compound.
Research on a similar surfactant, sodium methyl ester sulfonate (SMES) derived from castor oil, demonstrated a multi-step degradation process. scielo.br The initial mass loss, occurring from ambient temperature to 100°C, is attributed to the evaporation of weakly bound water molecules. scielo.br A more significant and sharp mass loss is observed at higher temperatures, indicating the onset of molecular decomposition. scielo.br For instance, one study reported a mass loss of 31.2% between 70°C and 500°C, which was primarily associated with the decomposition of the sulfonate group and the methyl ester chain. Another study on SMES noted a distinct decomposition region between 100°C and 150°C, followed by a more complex thermal decomposition of the sulfonate group at higher temperatures. scielo.br
The thermal stability of this compound is a critical parameter, especially for applications in high-temperature environments such as enhanced oil recovery, where reservoir temperatures can be significant. scielo.br TGA data confirms the suitability of this surfactant for such conditions, indicating that it retains a substantial portion of its original mass and structure within typical reservoir temperature ranges. scielo.br
Table 1: TGA Data for Sodium Methyl Ester Sulfonate (SMES)
| Temperature Range (°C) | Mass Loss (%) | Attributed Decomposition |
| Ambient - 100 | 4.4 | Loss of weakly bonded water |
| 100 - 150 | 27.6 | Initial decomposition of SMES molecules |
| 150 - 500 | 2.93 | Complex thermal decomposition of the sulfonate group |
| Data sourced from a study on SMES derived from castor oil. scielo.br |
X-ray Diffraction (XRD) for Crystal Structure, Hydrate Formation, and Solid-State Characterization
X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of solid materials like this compound. pdx.edu By directing X-rays onto a sample and measuring the scattering pattern, XRD provides information about the arrangement of atoms and molecules within the crystal lattice. pdx.edu
For α-sulfonated fatty acid esters, XRD studies have revealed the existence of different solid phases with varying degrees of hydration. researchgate.net This is significant because the crystal structure and the formation of hydrates can influence the surfactant's physical properties, such as its solubility and Krafft point. researchgate.net The Krafft point, the temperature at which a surfactant's solubility equals its critical micelle concentration, is a crucial parameter for its application, and understanding the solid-state behavior through XRD can help explain favorable characteristics like good hard water tolerance. researchgate.net
In the context of this compound, XRD can be employed to:
Determine Crystal Structure: Elucidate the precise arrangement of the molecules in the solid state.
Identify Hydrate Forms: Detect the presence of and characterize different hydrated forms of the surfactant, which can impact its storage and handling.
Assess Crystallinity: Quantify the degree of crystallinity in a powdered sample, which can affect its dissolution rate and other physical properties. nih.gov
Analyze Phase Transitions: Study changes in the crystal structure as a function of temperature or humidity.
While specific XRD data for this compound is not extensively detailed in the provided search results, the principles of XRD analysis on similar compounds underscore its importance for a comprehensive solid-state characterization. researchgate.net
Electroanalytical and Light Scattering Techniques
Conductometry for Micellar Properties and Ion Binding
Conductometry is a widely used and effective method for investigating the micellar properties of ionic surfactants like this compound. nih.govasianpubs.org This technique involves measuring the electrical conductivity of a surfactant solution as a function of its concentration. A distinct change in the slope of the conductivity versus concentration plot indicates the formation of micelles, and the concentration at which this occurs is known as the critical micelle concentration (CMC). asianpubs.orgajchem-a.com
From conductometric measurements, several key parameters can be determined:
Critical Micelle Concentration (CMC): The CMC is a fundamental characteristic of a surfactant, indicating its efficiency in forming micelles. For this compound, a reported CMC value is 0.45 mM, demonstrating a strong tendency for micellization. Another study on a C12-MES reported a CMC of 13.20 mmol/L at 28℃. buct.edu.cn
Degree of Counterion Binding (β): The ratio of the slopes of the conductivity plot above and below the CMC can be used to calculate the degree of counterion binding (also known as the degree of micelle ionization). ajchem-a.com This parameter provides insight into the extent to which counterions (in this case, sodium ions) are associated with the micellar surface. researchgate.net
The presence of electrolytes, such as sodium chloride, can significantly influence the micellization behavior of ionic surfactants, generally leading to a decrease in the CMC. researchgate.net Conductometry is also sensitive to temperature, which can affect the CMC and thermodynamic parameters of micellization. ajchem-a.comresearchgate.net
Dynamic Light Scattering (DLS) for Micelle Size and Distribution
Dynamic Light Scattering (DLS), also known as photon correlation spectroscopy, is a non-invasive technique ideal for determining the size of particles in suspension, such as the micelles formed by this compound. researchgate.netazom.com The method works by measuring the time-dependent fluctuations in the intensity of light scattered by the particles undergoing random Brownian motion. researchgate.net These fluctuations are related to the diffusion coefficient of the particles, which can then be used to calculate their hydrodynamic diameter via the Stokes-Einstein equation. azom.com
For surfactant solutions, DLS provides valuable information on:
Micelle Size: It allows for the measurement of the average hydrodynamic diameter of the micelles. The size of micelles can be influenced by factors such as surfactant concentration, temperature, pH, and ionic strength of the solution. researchgate.netmuser-my.com
Size Distribution: DLS can also provide information about the polydispersity of the micelles, indicating whether they are uniform in size or if there is a range of sizes present. researchgate.net
Aggregation Number: By combining DLS data with the molecular weight of the surfactant monomer, an estimate of the aggregation number (the number of surfactant molecules per micelle) can be determined. researchgate.net
Studies on various surfactant systems have demonstrated the utility of DLS in characterizing micellar properties. For instance, changes in surfactant concentration or the addition of salt can lead to changes in micelle size, which can be readily monitored by DLS. researchgate.netrug.nl It is important to note that for accurate DLS measurements, especially at high surfactant concentrations, the viscosity of the suspension should be considered, as it can significantly affect the calculated particle size. muser-my.com
Zeta Potential Measurements for Colloidal Stability in Formulations
Zeta potential is a critical analytical measure used to predict and evaluate the stability of colloidal systems, such as emulsions and suspensions. wyatt.comcolostate.edu It quantifies the magnitude of the electrostatic or charge-based repulsion or attraction between particles in a liquid. numberanalytics.com This measurement is fundamental in formulation science, as it provides insight into the potential for particles to aggregate, flocculate, or remain discrete and evenly dispersed over time. cd-bioparticles.com Generally, a higher magnitude of zeta potential, whether positive or negative, is indicative of a more stable colloidal system. fiveable.me
In formulations containing this compound, zeta potential measurements are crucial for assessing and optimizing the long-term stability of the product. As an anionic surfactant, this compound functions by adsorbing onto the surface of dispersed particles—such as oil droplets in an oil-in-water emulsion or polymer particles. This adsorption imparts a negative charge to the particle surfaces. mcmaster.ca The presence of these negative charges on all particles creates a mutual electrostatic repulsion, which counteracts the natural tendency of particles to aggregate due to van der Waals forces. cd-bioparticles.com
The stability of a colloidal dispersion is generally considered robust when the absolute value of the zeta potential is greater than 30 millivolts (mV). colostate.edufiveable.me Values between +30 mV and -30 mV suggest potential instability, where the repulsive forces may not be sufficient to prevent particle aggregation. colostate.edu
Detailed Research Findings:
Research into anionic surfactants demonstrates a direct correlation between their concentration and the resulting zeta potential of the dispersed phase, up to a certain point. Initially, as the concentration of a surfactant like this compound increases, more molecules adsorb to the particle surfaces, leading to a more negative zeta potential and thus greater stability. mdpi.com Studies on similar anionic surfactants have shown that increasing the concentration can shift the zeta potential from an unstable region (e.g., -16.3 mV) to a highly stable one (e.g., -62.2 mV). mdpi.com
However, the relationship is influenced by several factors, including the pH and ionic strength of the formulation. fiveable.mesci-hub.se The addition of salts can compress the electrical double layer surrounding the particles, which reduces the magnitude of the zeta potential and can decrease stability. nih.gov Furthermore, at concentrations significantly above the surfactant's critical micelle concentration (CMC), the presence of excess micelles in the continuous phase can lead to a phenomenon known as depletion flocculation, which can enhance creaming and destabilize the emulsion. nih.gov
The following table illustrates the typical impact of an anionic surfactant, analogous to this compound, on the zeta potential and stability of an oil-in-water (O/W) emulsion.
This table presents illustrative data based on typical findings for anionic surfactants in emulsions to demonstrate the principles discussed. mdpi.com
Ultimately, zeta potential measurement is an indispensable tool in the development of formulations containing this compound. It allows for the precise characterization of colloidal stability, enabling formulators to optimize surfactant levels and other parameters to ensure the creation of a stable, effective, and reliable final product. colostate.edu
Applications of Sodium Methyl 2 Sulfolaurate in Chemical and Material Science
Role in Enhanced Oil Recovery (EOR) Methodologies
Sodium Methyl 2-Sulfolaurate, also referred to in some studies as sodium methyl ester sulfonate (SMES), has been identified as an effective surfactant for chemical enhanced oil recovery (EOR). scielo.brscielo.br Chemical EOR methods are employed to produce residual oil remaining after primary and secondary water flooding techniques. scielo.br Surfactants play a crucial role in these processes by reducing the interfacial tension between oil and water, which helps to mobilize oil trapped by capillary forces in reservoir pores. mdpi.comresearchgate.net
The primary mechanism by which this compound enhances oil recovery is through the significant reduction of interfacial tension (IFT) between the crude oil and the injection fluid. scielo.br As an amphiphilic molecule, it positions itself at the oil-water interface, lowering the energy of the interface and facilitating the detachment and mobilization of trapped oil droplets. rsc.org
Research demonstrates its excellent surface activity. Studies measuring surface tension with a Du Noüy ring tensiometer show that this compound can lower the surface tension of an aqueous solution to 38.4 mN/m. scielo.brscielo.brresearchgate.net In the presence of sodium chloride (NaCl), its effectiveness is enhanced, reducing the surface tension further to 27.6 mN/m. scielo.brscielo.brresearchgate.net This ability to perform in saline conditions is critical for EOR applications, as reservoir brines are typically high in salinity. The reduction of IFT to ultra-low levels (in the range of 10⁻³ to 10⁻⁴ mN/m in optimal formulations) increases the capillary number, a dimensionless quantity that relates viscous forces to capillary forces, thereby improving the displacement of oil. mdpi.com
| Condition | Surface Tension (mN/m) |
|---|---|
| Aqueous Solution (without NaCl) | 38.4 scielo.brscielo.brresearchgate.net |
| Aqueous Solution (with NaCl) | 27.6 scielo.brscielo.brresearchgate.net |
This compound is a key component in formulating microemulsions for EOR. scielo.brresearchgate.net Microemulsions are thermodynamically stable, transparent mixtures of oil, water, and surfactant, which may also include a co-surfactant. mdpi.com These systems are highly effective for oil displacement due to their ability to create ultra-low interfacial tension. researchgate.net
The phase behavior of a system containing the surfactant, a co-surfactant, oil, and water is crucial for optimizing EOR performance. scielo.brresearchgate.net Pseudoternary phase diagrams are used to identify the optimal compositions for forming effective microemulsions. Studies on systems with this compound have identified the formation of a large area of oil-in-water microemulsion (Winsor I), which is a strong indicator of the surfactant's suitability for microemulsion flooding in EOR. scielo.br In some cases, combining the surfactant with co-surfactants like short-chain alcohols can create stable microemulsions that enhance oil recovery. mdpi.com The formation of a middle-phase microemulsion (Winsor III) is often the ideal state for EOR, as it is associated with the lowest IFT values. mdpi.com
Laboratory core flooding experiments provide a direct assessment of a surfactant's effectiveness in recovering trapped oil from porous media representative of an oil reservoir. scispace.comrogtecmagazine.com In these tests, a core sample (typically sandstone) is saturated with brine and oil to simulate reservoir conditions, then subjected to water flooding, followed by the injection of the surfactant solution. nih.gov
Experiments using this compound have demonstrated significant additional oil recovery after conventional water flooding. scielo.br The injection of a slug of the surfactant solution, followed by chase water to maintain pressure, mobilizes the residual oil. scielo.brscielo.br Research findings show a direct correlation between the concentration of the surfactant and the oil recovery efficiency. scielo.br As the concentration of this compound in the injection fluid increases, so does the amount of additionally recovered oil. scielo.brscielo.br
| Surfactant Concentration (mass%) | Additional Oil Recovery (%) |
|---|---|
| 0.5 | 24.53 scielo.brscielo.brresearchgate.net |
| 0.6 | 26.04 scielo.brscielo.brresearchgate.net |
| 0.7 | 27.31 scielo.brscielo.brresearchgate.net |
Function as an Emulsifier in Polymerization Processes
This compound also serves as an effective emulsifier in emulsion polymerization, a process used to produce synthetic latexes and polymers. buct.edu.cnsmolecule.com An emulsifier's role is to stabilize monomer droplets in an aqueous phase, allowing for the formation of stable polymer particles (latex). sanyo-chemical.co.jp
The compound has been specifically employed as an emulsifier in acrylate (B77674) emulsion polymerization. buct.edu.cnknowde.comgoogle.com Acrylate polymers are used in a wide range of applications, including paints, adhesives, and textiles. In this process, this compound facilitates the emulsification of water-insoluble acrylate monomers in water, creating micelles that serve as the primary sites for polymerization. sanyo-chemical.co.jp Studies show that its use leads to the formation of acrylate emulsions with good stability. buct.edu.cn
The choice of emulsifier significantly influences the final properties of the latex, particularly the particle size and the uniformity of the particle size distribution (polydispersity). researchgate.netresearchgate.net A narrow particle size distribution is often desirable for achieving consistent performance characteristics in the final product. researchgate.net
In the emulsion polymerization of acrylates using this compound as the emulsifier, research has shown that the resulting latexes possess well-controlled particle characteristics. buct.edu.cn The stability of the emulsions was reported to be good, with latex particle diameters falling within a narrow range and low polydispersity, indicating a uniform particle size. buct.edu.cn
| Property | Value |
|---|---|
| Latex Particle Diameter | 100 - 200 nm buct.edu.cn |
| Polydispersity | < 0.015 buct.edu.cn |
Surfactant Efficacy in Industrial Cleaning and Detergency Systems
This compound is widely used in industrial and household cleaning products due to its exceptional cleansing and foaming abilities. essentialsbycatalina.comontosight.ai
The cleansing and foaming action of this compound is attributed to its amphiphilic nature, meaning it has both water-loving (hydrophilic) and oil-loving (hydrophobic) properties. The hydrophobic tail is drawn to oily dirt and grime, while the hydrophilic head is attracted to water. This dual nature allows the surfactant to reduce the surface tension between water and oil, enabling the water to wet surfaces more effectively and lift away dirt. cosmileeurope.eu
The process of cleansing involves the formation of micelles, which are spherical structures where the hydrophobic tails of the surfactant molecules surround and encapsulate oil and dirt particles. smolecule.com These micelles are then washed away by water, leaving the surface clean. smolecule.com
Foaming is another key characteristic of this compound. tiiips.com While foam itself doesn't directly contribute to the cleaning process, it is often desired by consumers as it provides a visual cue of the product's activity and helps to spread the detergent evenly. tiiips.com The surfactant creates a stable foam by trapping air bubbles within the liquid, which is a result of the reduction in surface tension. tiiips.com
Key Cleansing and Foaming Properties:
Excellent Foaming Capabilities: Creates a rich and stable lather, enhancing the user experience. essentialsbycatalina.comcosmosweet.com
Effective Cleansing Power: Efficiently removes dirt, oils, and other impurities. essentialsbycatalina.com
Mild and Gentle: Despite its strong performance, it is considered a mild surfactant, making it suitable for a variety of applications. essentialsbycatalina.comtiiips.com
This compound is a key ingredient in many industrial detergent and cleaning agent formulations. smolecule.com It is often used in combination with other surfactants to optimize performance. cosmileeurope.eu For example, it can be paired with co-surfactants like Cocamidopropyl Betaine and Lauryl Glucoside to enhance mildness and foam stability.
The versatility of this compound allows for its use in a wide range of products, including:
Laundry detergents ontosight.ai
Carpet cleaners chemicalbook.com
Surface cleaners chemicalbook.com
Industrial degreasers google.com
One of the advantages of this compound is its stability in a wide pH range, from 4 to 9, and its tolerance to hard water. specialchem.com This makes it a reliable ingredient in various formulations. It also acts as a hydrotrope, which means it can help to dissolve other less soluble ingredients in the formulation. specialchem.comknowde.com
A sample formulation for a laundry detergent might include this compound as the primary anionic surfactant, along with other ingredients like builders, enzymes, and fragrances. surfachem.com
Table 1: Sample Industrial Cleaner Formulation with this compound
| Ingredient | Function | Typical Concentration (%) |
| This compound | Anionic Surfactant | 5-15 |
| Non-ionic Surfactant | Co-surfactant | 1-5 |
| Solvent | Cleaning agent | 2-10 |
| Builder | Water softener | 10-20 |
| Enzyme | Stain removal | 0.5-1.5 |
| Fragrance | Scent | 0.1-0.5 |
| Water | Solvent | To 100 |
This table is for illustrative purposes only. Actual formulations may vary.
Dispersing Agent Functionality in Agricultural Chemical Formulations
In addition to its role in cleaning products, this compound also functions as a dispersing agent in agricultural chemical formulations. Dispersing agents are crucial for ensuring the even distribution of active ingredients, such as pesticides and fertilizers, in a liquid formulation. google.com
The surfactant properties of this compound allow it to adsorb onto the surface of solid particles, preventing them from clumping together and settling out of the solution. This ensures that the agricultural product is applied uniformly, maximizing its effectiveness.
Role in Structured Surfactant Systems and Liquid Crystal Formulations
This compound plays a significant role in the formation of structured surfactant systems and liquid crystal formulations. ulprospector.com These systems are created by combining specific types of surfactants in the right ratios to form a lamellar liquid crystal phase. ulprospector.com This phase consists of a network of close-packed spheres or multi-lamellar vesicles, which can suspend insoluble materials like oils, silicones, and exfoliating beads. ulprospector.comulprospector.com
These structured systems have a unique rheology, exhibiting high viscosity at low shear and shear-thinning behavior. ulprospector.com This allows for the creation of pourable liquids that can suspend particles without the need for additional thickeners. google.com
This compound is often used in these systems in combination with other surfactants, such as Disodium 2-Sulfolaurate. ulprospector.com The ability to form these structured systems makes it a valuable ingredient in a variety of personal care and industrial products where the suspension of insoluble materials is desired.
Computational and Theoretical Studies of Sodium Methyl 2 Sulfolaurate
Molecular Dynamics (MD) Simulations of Aggregation and Self-Assembly
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For surfactants, MD is invaluable for visualizing and quantifying the processes of self-assembly, such as the formation of micelles. While specific MD simulation studies exclusively focused on Sodium Methyl 2-Sulfolaurate are not widely available in the reviewed literature, extensive research on analogous anionic surfactants, such as sodium alkyl sulfates and ether sulfates, provides a strong framework for understanding its likely behavior. nih.govresearchgate.net
MD simulations can model the entire process of micellization, from the initial random distribution of surfactant monomers in a solution to the formation of stable premicellar aggregates and, ultimately, fully formed micelles. nih.gov These simulations track the interactions between the hydrophobic tails and hydrophilic heads of the surfactant molecules with each other and with water molecules.
Many-body dissipative particle dynamics (MDPD), a coarse-grained simulation technique, has been effectively used to model micelle formation in alkyl sulfate (B86663) surfactants. digitellinc.com Such models can accurately predict key parameters like the critical micelle concentration (CMC) and trends that result from varying surfactant tail length or salt concentration. digitellinc.com Simulations also reveal details about micelle shape, showing, for example, that micelles tend to become more aspherical as their aggregation number increases. digitellinc.com For similar surfactants like sodium lauryl ether sulfate (SLES), MD simulations combined with umbrella sampling have been used to investigate the properties of micelles and the behavior of surfactant monomers transferring from a micelle to a lipid bilayer. nih.gov These computational studies can calculate the Gibbs free energy changes associated with a surfactant monomer escaping a micelle, providing fundamental data on micellar stability. nih.gov
The surface of an anionic micelle, such as one formed by SM2S, is negatively charged and attracts positively charged counterions (in this case, sodium, Na⁺) from the solution. MD simulations allow for the detailed investigation of these interactions. Simulations can determine the degree of counterion binding, which is the fraction of counterions that are closely associated with the micellar surface. digitellinc.com This parameter is crucial for accurately modeling micellar properties, including their shape and stability. digitellinc.com
Studies on similar methyl ester sulfonates (MES) show that the type of counterion (e.g., Na⁺, K⁺, Ca²⁺) significantly affects the properties and reactivity of the micelle, a phenomenon that can be explored computationally. Theoretical modeling has been used to quantify the competitive binding of different cations, like Na⁺ and Ca²⁺, to the surfactant headgroups. researchgate.net For instance, it was found that the binding energy of Ca²⁺ ions to MES headgroups is considerably smaller than to those of linear alkylbenzene sulfonates (LAS), explaining the superior hard water tolerance of MES. researchgate.net MD simulations of simple aqueous solutions, such as Na₂SO₄, can also provide precise descriptions of the hydration shells around both the cation (Na⁺) and the anion (SO₄²⁻), offering fundamental insights into ion-water interactions that govern micellar surface phenomena. bibliotekanauki.pl
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules. These methods provide insights into chemical bonding, reaction pathways, and energetic properties.
While comprehensive DFT studies on the this compound molecule itself are not prominent in the literature, quantum chemical calculations have been applied to understand the reaction mechanisms of the broader class of methyl ester sulfonates (MES). researchgate.netresearchgate.net For example, calculations have been used to study the relative stability of the intermediate chemical species that form during the sulfonation of fatty acid methyl esters, which is the key reaction in the synthesis of SM2S. researchgate.net
Furthermore, DFT has been employed to study the reactivity of related sulfonate esters. A detailed computational study on the alkaline hydrolysis of aryl benzenesulfonates used DFT to probe the reaction's free energy surfaces and characterize the transition states, ultimately supporting a concerted reaction mechanism over a stepwise one. acs.org For other related molecules, like methyl 4-nitrobenzenesulfonate, DFT studies have successfully calculated the HOMO-LUMO energy gap and predicted electronic transitions, which were then compared with experimental UV-Vis spectra. Such approaches could theoretically be applied to SM2S to predict its reactivity and spectroscopic properties. It has also been suggested that quantum chemical computations could clarify the nature of specific interactions between counterions and the benzene (B151609) ring in LAS surfactants, an approach that could similarly illuminate interactions with the headgroup of SM2S.
Predictive Modeling of Physicochemical Parameters (e.g., CMC, Phase Behavior)
Predictive modeling combines theoretical principles with statistical methods to forecast the physical and chemical properties of compounds, reducing the need for extensive and time-consuming experiments.
The critical micelle concentration (CMC) is a key surfactant property that is a frequent target for predictive modeling. Quantitative Structure-Property Relationship (QSPR) models are a primary tool for this purpose. QSPR models establish a mathematical correlation between the chemical structure of a molecule (encoded as numerical descriptors) and a specific property. For anionic surfactants, including sulfates and sulfonates, QSPR models have been developed to predict CMC with considerable accuracy. scienomics.com These models can incorporate a wide range of parameters, including molecular descriptors of the surfactant ions as well as external factors like temperature, pH, and salinity. researchgate.net Studies on linear alkyl sulfates and sulfonates have shown that properties like the Krafft point depend on both electronic descriptors (e.g., heat of formation, dipole moment) and topological characteristics (e.g., molecular compactness and branching). biochempress.com
Table 1: Experimentally Determined and Modeled Physicochemical Parameters for this compound and Related Surfactants
| Parameter | Value | Compound | Method/Conditions | Source |
|---|---|---|---|---|
| Critical Micelle Concentration (CMC) | 0.45 mM | This compound | Conductivity titration, 25°C, with 1.5% NaCl | |
| Surface Tension at CMC | 27.6 mN/m | This compound | With 1.5% NaCl | |
| Surface Tension at CMC | 38.4 mN/m | This compound | Without NaCl | |
| QSPR Modeling | Developed for anionic surfactants | Sulfate and Sulfonate Surfactants | Correlative model based on molecular descriptors | scienomics.com |
| Phase Behavior Modeling | Developed for nonionic surfactants | Nonionic Surfactants | Machine Learning Classifiers | nih.gov |
The phase behavior of surfactants, which describes the different liquid crystalline structures they form at various concentrations and temperatures, is another critical property that can be predicted. nih.gov While challenging, machine learning approaches have shown promise in predicting surfactant phase diagrams based on pre-existing data. nih.gov For systems containing polymers and surfactants, predictive models based on a "pseudosolvent" concept have also been developed to construct phase diagrams.
Application of Machine Learning and Chemometrics in Surfactant Research
Machine learning (ML) and chemometrics are data-driven disciplines that are increasingly being applied to accelerate materials discovery and analysis in surfactant science.
Machine learning models, such as artificial neural networks (ANN) and graph neural networks (GNN), are particularly powerful for property prediction. digitellinc.commdpi.com These techniques can learn complex, non-linear relationships between a surfactant's molecular structure and its functional properties. mdpi.com ML models have been successfully developed to predict the CMC of various classes of surfactants, often outperforming traditional QSPR models. digitellinc.comscienomics.com For instance, a GNN-based QSPR model demonstrated high accuracy (R² = 0.87) in predicting CMC, surface tension at CMC, and maximum surface excess concentration across anionic, cationic, zwitterionic, and nonionic surfactants. mdpi.com ML has also been used to predict the phase behavior of surfactants and to model and optimize the synthesis process of methyl ester sulfonates. nih.govacs.org These predictive tools enable the virtual screening of novel surfactant candidates, focusing experimental efforts on the most promising molecules and reducing development time and cost. scienomics.com
Table 2: Examples of Machine Learning Models in Surfactant Research
| Model Type | Application | Surfactant Class | Source |
|---|---|---|---|
| Graph Neural Network (GNN) | Property Prediction (HLB, Cloud Point) | Anionic and Nonionic | digitellinc.com |
| Genetic Algorithm-based QSPR | CMC Prediction | Anionic (Sulfate and Sulfonate) | scienomics.com |
| Graph Neural Network (GNN) | Property Prediction (CMC, γcmc, Γmax) | All types (Anionic, Cationic, etc.) | mdpi.com |
| Eight ML Classifiers (e.g., SVM, Random Forest) | Phase Behavior Prediction | Nonionic | nih.gov |
| Artificial Neural Network (ANN), ANFIS | Modeling and Optimization of MES Synthesis | Methyl Ester Sulfonate (MES) | acs.org |
| Stochastic Gradient Boosting (SGB) Trees, Genetic Programming (GP) | CMC Prediction in Brine | Anionic | researchgate.net |
Chemometrics involves the application of mathematical and statistical methods to extract useful information from chemical data. In surfactant research, chemometrics is often used in conjunction with analytical techniques like spectroscopy. For example, when analyzing complex commercial formulations such as detergents, which may contain this compound alongside numerous other ingredients, chemometric methods can help deconvolve overlapping signals from techniques like Raman spectroscopy to identify and quantify the individual components.
Future Research Directions and Emerging Areas
Development of Next-Generation Sustainable Synthetic Routes
The current industrial synthesis of Sodium Methyl 2-Sulfolaurate, while effective, often relies on traditional chemical methods. The future of its production is geared towards greener and more sustainable pathways. Research is actively exploring the use of renewable feedstocks and environmentally benign catalytic systems.
One promising avenue is the use of enzyme-catalyzed reactions . Lipases, a class of enzymes, have shown potential in mediating the synthesis of related sulfated surfactants. researchgate.netacs.orgmdpi.commdpi.comd-nb.infonih.gov These biocatalysts can offer high selectivity and operate under mild conditions, reducing energy consumption and byproduct formation. The development of robust and recyclable lipase (B570770) preparations is a key focus. For instance, lipase-mediated synthesis of various fatty acid esters has been demonstrated to be efficient, suggesting a potential pathway for the enzymatic production of this compound precursors. researchgate.netacs.orgmdpi.commdpi.comd-nb.infonih.gov
Another area of intense research is the development of heterogeneous solid acid catalysts derived from biomass. Materials like sulfonated carbon from sources such as orange peel or vegetable oil waste are being investigated as cost-effective and reusable catalysts for esterification and sulfonation reactions. frontiersin.orgmdpi.com These catalysts can replace corrosive and difficult-to-handle liquid acids like sulfuric acid, leading to a more sustainable process. For example, sulfonated magnetic natural cellulose (B213188) fibers have been shown to be a robust and reusable catalyst for various organic syntheses, highlighting the potential for similar materials in sulfolaurate production. sarpublication.com Furthermore, organocatalysis, which uses small organic molecules as catalysts, presents a metal-free alternative for sulfonation reactions, further enhancing the green credentials of the synthesis process. nih.govresearchgate.netacs.orgchemrxiv.org
The table below summarizes potential next-generation sustainable synthetic routes:
| Synthetic Route | Catalyst Type | Potential Advantages |
| Enzymatic Synthesis | Lipases | High selectivity, mild reaction conditions, reduced byproducts, biodegradable catalyst. |
| Biomass-Derived Catalysis | Sulfonated Carbon (from waste) | Use of renewable resources, catalyst reusability, reduced corrosion. |
| Organocatalysis | Small Organic Molecules | Metal-free, potentially milder reaction conditions, high efficiency. |
Advanced Studies on Interfacial Adsorption and Film Properties at Various Interfaces
The performance of this compound in various applications is intrinsically linked to its behavior at interfaces. Future research will delve deeper into its adsorption characteristics and the properties of the films it forms at different boundaries, such as air-liquid, liquid-liquid, and solid-liquid interfaces.
Advanced analytical techniques are being employed to gain molecular-level insights. Neutron reflectometry and small-angle neutron scattering (SANS) are powerful tools for characterizing the structure and composition of adsorbed surfactant layers and micelles in solution. researchgate.netacs.orgacs.orgresearchgate.netbohrium.com These techniques can reveal details about layer thickness, surfactant orientation, and the influence of factors like electrolytes on the self-assembly of methyl ester sulfonates. researchgate.netresearchgate.netbohrium.com
Sum-frequency generation (SFG) spectroscopy is another cutting-edge technique that provides vibrational spectra of molecules specifically at an interface. mdpi.comresearchgate.netresearchgate.netnih.govrsc.org This can elucidate the orientation and ordering of this compound molecules at interfaces, which is crucial for understanding its function as a detergent, emulsifier, or foaming agent.
The table below outlines advanced techniques and their potential applications in studying this compound:
| Technique | Interface Type | Information Gained |
| Neutron Reflectometry | Air-Liquid, Solid-Liquid | Adsorbed layer thickness, surfactant orientation, surface coverage. |
| Small-Angle Neutron Scattering (SANS) | Liquid (Micelles) | Micelle size, shape, and aggregation number. |
| Sum-Frequency Generation (SFG) Spectroscopy | Air-Liquid, Liquid-Liquid | Molecular orientation and ordering of surfactant at the interface. |
Long-Term Environmental Fate Modeling and Ecotoxicological Pathway Elucidation
While this compound is considered to have good biodegradability, understanding its long-term environmental fate and potential ecotoxicological effects remains a priority. Future research will focus on developing sophisticated models to predict its behavior in various environmental compartments and to elucidate the specific pathways of its interaction with organisms.
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the biological activity or toxicity of a chemical based on its molecular structure. researchgate.netnih.govwikipedia.orgresearchgate.netnih.gov Developing robust QSAR models for sulfolaurates will enable rapid risk assessment of new variants and degradation byproducts, reducing the need for extensive animal testing. researchgate.netnih.govresearchgate.net These models can help in designing more environmentally benign surfactants from the outset.
Further research will also focus on elucidating the specific ecotoxicological pathways . This involves understanding how this compound interacts with biological membranes and cellular processes at a molecular level. Such studies are crucial for a comprehensive environmental risk assessment and for ensuring the sustainable use of this surfactant.
Key research areas in environmental fate and ecotoxicology are summarized below:
| Research Area | Methodology | Objective |
| Environmental Fate Modeling | Computer simulations, laboratory microcosm studies | Predict persistence, transport, and transformation in soil, water, and sediment. |
| Ecotoxicological Pathway Elucidation | In-vitro assays, molecular biology techniques | Understand the mechanisms of toxicity to aquatic and terrestrial organisms. |
| QSAR Model Development | Computational chemistry, statistical analysis | Predict the toxicity of sulfolaurates based on their chemical structure. |
Integration of Multi-omics Approaches for Biodegradation Mechanism Discovery
To gain a deeper understanding of how microorganisms break down this compound, future research will increasingly rely on the integration of multiple "omics" technologies. This includes genomics, transcriptomics, proteomics, and metabolomics, which provide a holistic view of the biological processes involved in biodegradation.
Metagenomics allows for the analysis of the entire genetic material from a microbial community, helping to identify the key microbial players and the genes responsible for sulfolaurate degradation.
Transcriptomics studies the expression of these genes under different conditions, revealing which genes are activated in the presence of the surfactant.
Proteomics identifies the specific enzymes and other proteins that are produced to carry out the degradation process. researchgate.netmdpi.comfrontiersin.org
Metabolomics analyzes the small molecule intermediates and byproducts of biodegradation, providing a detailed map of the degradation pathway.
By integrating these multi-omics datasets, researchers can construct comprehensive models of the biodegradation process. This knowledge is invaluable for developing enhanced bioremediation strategies for environments contaminated with surfactants and for designing new surfactants that are more readily biodegradable.
Design of Novel Functional Materials Incorporating Sulfolaurate Structures
The unique molecular structure of this compound, with its combination of a hydrophilic sulfonate group and a hydrophobic fatty acid chain, makes it an attractive building block for the design of novel functional materials.
One area of exploration is the use of sulfolaurate-based monomers in polymer synthesis . These monomers could be incorporated into polymers to create materials with tailored properties, such as stimuli-responsive hydrogels or functional coatings. cmu.eduresearchgate.netnih.govfrontiersin.orgwikipedia.org For example, hydrogels incorporating sulfolaurate structures could exhibit unique swelling behaviors in response to changes in ionic strength or temperature, making them suitable for applications in drug delivery or as sensors. nih.govwikipedia.org
Furthermore, the self-assembly properties of this compound can be harnessed to create nanostructured materials . This includes the formation of vesicles or liposomes, which can encapsulate active ingredients for targeted delivery in pharmaceutical or cosmetic applications. The ability to control the size and stability of these nanostructures by modifying the sulfolaurate molecule is a key area of ongoing research.
| Material Type | Potential Application | Key Property from Sulfolaurate |
| Functional Polymers | Smart coatings, adhesives | Tunable hydrophilicity/hydrophobicity, stimuli-responsive behavior. |
| Hydrogels | Drug delivery, tissue engineering | Controlled swelling, biocompatibility. nih.govwikipedia.org |
| Vesicles/Liposomes | Encapsulation and delivery | Self-assembly, biocompatibility. |
High-Throughput Screening and Data-Driven Discovery in Surfactant Chemistry
The development of new surfactant formulations is being revolutionized by high-throughput screening (HTS) and data-driven approaches, including artificial intelligence (AI) and machine learning. acs.orgnih.govacs.orgacs.orgcetjournal.itresearchgate.netlion.co.jprdworldonline.com
High-throughput screening platforms allow for the rapid and automated preparation and testing of a large number of surfactant formulations. nih.govacs.orgresearchgate.netrdworldonline.com This dramatically accelerates the discovery of new formulations with optimized properties, such as enhanced foaming, improved cleaning performance, or greater stability. Robotic systems can handle the precise dispensing of liquids and the measurement of various physical properties, generating vast datasets in a short amount of time. acs.orgresearchgate.netrdworldonline.com
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing Sodium Methyl 2-Sulfolaurate (SM2S) to ensure reproducibility?
- Methodological Answer :
- Synthesis : SM2S is synthesized via sulfonation of methyl laurate using sulfur trioxide (SO₃) in a controlled reaction, followed by neutralization with sodium hydroxide. Key parameters include reaction temperature (40–60°C), molar ratios (SO₃:methyl laurate ≈ 1:1), and post-reaction purification steps (e.g., bleaching, neutralization) to remove unreacted precursors .
- Characterization :
- Nuclear Magnetic Resonance (NMR) : Confirm sulfonation at the α-position via ¹H and ¹³C NMR (e.g., δ 3.8–4.2 ppm for sulfonate group).
- Infrared Spectroscopy (IR) : Identify sulfonate stretching bands at 1050–1150 cm⁻¹.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) and detect impurities like residual fatty acid esters.
- Reproducibility : Adhere to protocols outlined in journals like the Beilstein Journal of Organic Chemistry, including detailed experimental sections and supplementary data for replication .
Q. What analytical techniques are recommended to assess the purity of SM2S, particularly regarding methanol contamination?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect trace methanol (a toxic byproduct) with a detection limit of <10 ppm. Use a polar column (e.g., DB-WAX) and internal standards (e.g., 2-propanol) for quantification .
- Ion Chromatography (IC) : Quantify sulfonate content and verify stoichiometry.
- Karl Fischer Titration : Measure residual water content (<0.5% w/w) to ensure stability.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported critical micelle concentration (CMC) values of SM2S across studies?
- Methodological Answer :
- Standardization : Control variables such as temperature (25°C ± 1°C), ionic strength (e.g., 0.1 M NaCl), and pH (4–9) during measurements.
- Techniques :
- Tensiometry : Use a du Noüy ring or Wilhelmy plate to measure surface tension vs. concentration.
- Conductometry : Plot specific conductivity against concentration to identify CMC inflection points.
- Data Reporting : Include raw data and environmental conditions in supplementary materials, as per Cochrane Handbook guidelines for systematic reviews .
Q. What experimental designs are optimal for studying interactions between SM2S and other surfactants in mixed systems?
- Methodological Answer :
- Phase Behavior Analysis : Construct ternary phase diagrams (SM2S/co-surfactant/water) to identify micellar, lamellar, or cubic phases.
- Surface Tension Synergy : Evaluate synergistic effects using the Rosen model, calculating interaction parameters (β) from mixed CMC values .
- Zeta Potential Measurements : Assess colloidal stability in formulations (e.g., shampoos) by monitoring charge distribution changes.
Q. How can researchers address contradictions in biodegradability assessments of SM2S?
- Methodological Answer :
- Standardized Tests : Follow OECD 301 (Ready Biodegradability) or OECD 310 (CO₂ Headspace Test) under controlled aerobic conditions.
- Variable Control : Report pH, microbial inoculum source, and temperature to enable cross-study comparisons.
- Advanced Analytics : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation intermediates (e.g., sulfonated fatty acids) .
Data Contradiction and Mechanistic Studies
Q. How should researchers analyze conflicting data on SM2S’s irritation potential in dermatological studies?
- Methodological Answer :
- In Vitro Models : Use reconstructed human epidermis (RhE) assays (e.g., EpiDerm™) to quantify cytotoxicity (via MTT assay) and interleukin-8 (IL-8) release.
- Comparative Studies : Benchmark against sodium lauryl sulfate (SLS) using standardized irritation scales (e.g., in vivo Draize test alternatives).
- Meta-Analysis : Apply PRISMA guidelines to aggregate data from peer-reviewed studies, highlighting confounding variables (e.g., formulation pH, surfactant blends) .
Methodological Recommendations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
